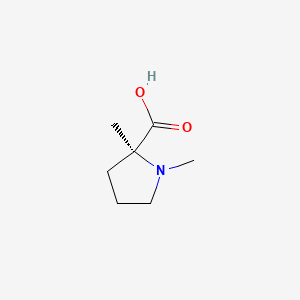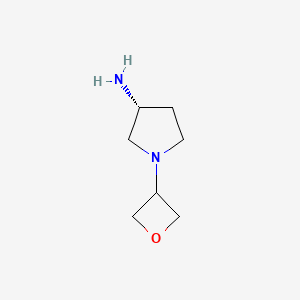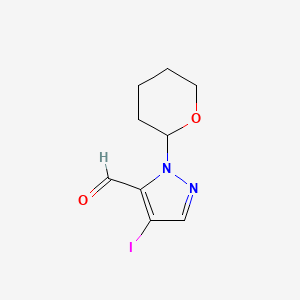
1-(Pyridin-4-yl)cyclopropanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Pyridin-4-yl)cyclopropanamine dihydrochloride” is an organic compound with the CAS Number: 1228880-35-0 . It has a molecular weight of 207.1 . The compound is a yellow solid and is usually stored at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is "1-(4-pyridinyl)cyclopropanamine dihydrochloride" . The InChI code is "1S/C8H10N2.2ClH/c9-8(3-4-8)7-1-5-10-6-2-7;;/h1-2,5-6H,3-4,9H2;2*1H" . This suggests that the compound consists of a cyclopropane ring with an amine group and a pyridine ring attached.Physical And Chemical Properties Analysis
The compound is a yellow solid . It has a molecular weight of 207.1 .Scientific Research Applications
Medicinal Chemistry and Drug Development
Pyridine derivatives are pivotal in various fields, especially in medicinal applications, showcasing a spectrum of biological activities. Notably, pyridine scaffolds are integral to developing compounds with antifungal, antibacterial, antioxidant, and anticancer activities, among others. The design of pyridine derivatives as chemosensors in analytical chemistry signifies their utility in detecting various species, highlighting their multifaceted roles in medicinal chemistry and drug discovery processes (Abu-Taweel et al., 2022).
Agrochemical Discovery
In the realm of agrochemicals, pyridine-based compounds have been instrumental as fungicides, insecticides, and herbicides. The discovery process for these compounds often involves Intermediate Derivatization Methods, emphasizing the necessity for innovative techniques to enhance the discovery efficiency of novel lead compounds in agrochemical research. This approach is critical in meeting the evolving demands of the market and ensuring the development of effective agrochemical solutions (Guan et al., 2016).
Optoelectronic Materials
Pyridine derivatives, including quinazolines and pyrimidines, have been explored for their applications in optoelectronic materials. These compounds are employed in electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating their critical role in advancing optoelectronic technology. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been pivotal in creating novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices, underscoring the versatility of pyridine derivatives in this field (Lipunova et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-pyridin-4-ylcyclopropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-8(3-4-8)7-1-5-10-6-2-7;;/h1-2,5-6H,3-4,9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQNEQQDDJEAPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=NC=C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228880-35-0 |
Source


|
| Record name | 1-(pyridin-4-yl)cyclopropan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Benzyl N-[1-(4-bromophenyl)ethyl]carbamate](/img/structure/B581745.png)

![2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581748.png)
![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate](/img/structure/B581749.png)
![Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl](/img/structure/B581751.png)
